methyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thiazolopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of the desired thiazolopyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve higher yields and purity, often using scalable techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
Methyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . In neuroprotection, it inhibits pathways such as ER stress and NF-kB inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
- Diethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarboxylate
Uniqueness
Methyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of the bromine atom on the phenyl ring, which can be further functionalized to create a variety of derivatives with different biological activities .
Biological Activity
Methyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, potential mechanisms of action, and structural characteristics that contribute to its bioactivity.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core with substituents that enhance its pharmacological profile. The presence of the bromophenyl group at the 5-position is significant for its interaction with biological targets. The molecular structure can be represented as follows:
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antitumor activity. In vitro studies reveal that this compound shows potent cytotoxic effects against various cancer cell lines. Notably:
- HeLa Cells : The compound displayed high cytotoxicity against cervical adenocarcinoma (M-HeLa) cells. The IC50 value was significantly lower compared to standard chemotherapeutic agents like Sorafenib, indicating superior efficacy in inducing cell death in cancerous cells while maintaining lower toxicity towards normal liver cells .
- MCF-7 Cells : In studies involving breast cancer cells (MCF-7), the compound exhibited moderate cytotoxicity. This suggests potential utility in treating breast cancer alongside other malignancies .
The biological activity of thiazolo[3,2-a]pyrimidines is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression and induce apoptosis in cancer cells.
- Targeting Specific Pathways : Research indicates that thiazolo[3,2-a]pyrimidines can act as selective modulators of the GluN2A subunit of NMDA receptors and inhibit acetylcholinesterase (AChE), contributing to their neuroprotective and anti-cancer properties .
Structural Characteristics Influencing Activity
The structural features of this compound play a crucial role in its biological activity:
- Halogen Bonding : The presence of bromine enhances intermolecular interactions such as halogen bonding and π-stacking that facilitate better binding to target proteins .
- Conformational Flexibility : The ability of the thiazolo[3,2-a]pyrimidine ring system to adopt different conformations may also influence its interaction with biological macromolecules.
Comparative Analysis of Biological Activity
Compound Name | Cell Line Tested | IC50 Value | Activity Type |
---|---|---|---|
Methyl 5-(3-bromophenyl)-2,7-dimethyl-... | HeLa | < 10 µM | Cytotoxic |
Thiazolo[3,2-a]pyrimidine (reference) | MCF-7 | 20 µM | Cytotoxic |
Sorafenib | HeLa | 25 µM | Cytotoxic |
Case Studies
Several studies have documented the promising biological activities associated with thiazolo[3,2-a]pyrimidines:
- Antitumor Activity : A study showed that derivatives similar to methyl 5-(3-bromophenyl)-... demonstrated high selectivity for cancer cells over normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .
- Antimicrobial Effects : Other derivatives have shown significant antibacterial and antifungal activities, suggesting a broader spectrum of pharmacological applications beyond oncology .
Properties
Molecular Formula |
C16H15BrN2O3S |
---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
methyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15BrN2O3S/c1-8-12(15(21)22-3)13(10-5-4-6-11(17)7-10)19-14(20)9(2)23-16(19)18-8/h4-7,9,13H,1-3H3 |
InChI Key |
GWVVXETUHUBSQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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